molecular formula C18H26N4O B2850666 3-Tert-butyl-6-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine CAS No. 2415463-00-0

3-Tert-butyl-6-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine

Cat. No.: B2850666
CAS No.: 2415463-00-0
M. Wt: 314.433
InChI Key: KCOHDCQHMOGPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-6-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a tert-butyl group and a cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol moiety, making it a subject of study in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butyl chloride, cyclopropanecarbonyl chloride, and various catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. These methods are designed to minimize waste and reduce production costs while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Tert-butyl-6-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-18(2,3)15-6-7-16(20-19-15)21-8-13-10-22(11-14(13)9-21)17(23)12-4-5-12/h6-7,12-14H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOHDCQHMOGPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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